molecular formula C23H19N3O3 B2495204 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 903312-07-2

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2495204
M. Wt: 385.423
InChI Key: XRTGHAIYJWUKHT-UHFFFAOYSA-N
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Description

The compound "2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide" represents a class of complex organic molecules that are of interest due to their potential biological activities. Research in related areas focuses on synthesizing new derivatives of complex molecules, characterizing their structure, and evaluating their biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including condensation, cyclization, and functionalization. For example, Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving hydrazine hydrate in ethanol, demonstrating the type of chemical transformations used in synthesizing similar compounds (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. Chakraborty et al. (2007) provided an example of this by determining the crystal and molecular structure of a piroxicam derivative, highlighting the importance of intermolecular hydrogen bonding in forming the crystal structure (Chakraborty et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such molecules often includes interactions with biological targets, leading to potential therapeutic effects. Mahanthesha et al. (2022) synthesized derivatives of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and evaluated their biological activities, providing insights into the chemical reactivity and potential uses of similar compounds (Mahanthesha, Suresh, & Naik, 2022).

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide have been synthesized and characterized for their chemical properties. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, highlighting the importance of structural analysis in understanding the bioactivity of these molecules (Ashraf S. Hassan et al., 2014).

Cytotoxicity and Antimicrobial Activity

Several studies have explored the cytotoxicity and antimicrobial activities of compounds similar to 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide. For example, compounds synthesized for their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicate a significant area of research focused on cancer treatment (Ashraf S. Hassan et al., 2014). Similarly, novel compounds have been synthesized and screened for antimicrobial activity, underscoring their potential in addressing microbial resistance (S. G. Badne et al., 2011).

Anticancer Agents

Research has been conducted on heterocyclic phenazinecarboxamides, revealing their potential as topoisomerase-targeted anticancer agents. This suggests that structurally similar compounds like 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide could have applications in the development of new anticancer drugs (S. Gamage et al., 2002).

Antiproliferative Activity

The synthesis and study of molecules for their antiproliferative activity against cancer cell lines are another area of application. This involves synthesizing compounds and evaluating their ability to inhibit the growth of cancerous cells, as seen in studies on molecules with structures bearing resemblance to 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (J. Lu et al., 2021).

properties

IUPAC Name

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-17-11-7-8-15(14-17)22(27)21-20(24)19(18-12-5-6-13-26(18)21)23(28)25-16-9-3-2-4-10-16/h2-14H,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGHAIYJWUKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

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